molecular formula C13H14N2O2 B12294604 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde

Cat. No.: B12294604
M. Wt: 230.26 g/mol
InChI Key: RQMUGGHXTHIVLU-UHFFFAOYSA-N
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Description

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is a chemical compound that features an imidazole ring, an ethoxy group, and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts

Major Products

    Oxidation: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzoic acid

    Reduction: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzyl alcohol

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is unique due to its combination of an imidazole ring, an ethoxy group, and a benzaldehyde moiety

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[2-(2-methylimidazol-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C13H14N2O2/c1-11-14-5-6-15(11)7-8-17-13-4-2-3-12(9-13)10-16/h2-6,9-10H,7-8H2,1H3

InChI Key

RQMUGGHXTHIVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCOC2=CC=CC(=C2)C=O

Origin of Product

United States

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